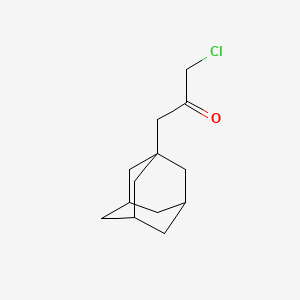

1-(Adamantan-1-yl)-3-chloropropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Adamantan-1-yl)-3-chloropropan-2-one” is a chemical compound that contains an adamantyl group . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, racemic 1-(adamantan-1-yl)propane-1,2-diamine was synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine, and its optical resolution was achieved with the use of L-malic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . The GC–MS chromatogram of methanolic solution of the examined compound, its MS spectrum and possible structures of the most important fragment ions are presented in Fig. 3 .

Scientific Research Applications

Synthesis and Crystallographic Insights

Adamantyl-based compounds are noted for their importance in treating neurological conditions and type-2 diabetes, as well as their antiviral capabilities. A study by Chidan Kumar et al. (2015) demonstrated the synthesis of several 2-(adamantan-1-yl)-2-oxoethyl benzoates and their potent antioxidant and anti-inflammatory activities. This underscores the utility of adamantane derivatives in drug design and development.

Molecular Recognition and Assembly

The remarkable versatility of adamantane derivatives in forming one-dimensional motifs through molecular recognition was highlighted in a study by Karle et al. (1997). This adaptability is crucial for the development of novel materials and molecular assemblies.

Antiviral and Antimicrobial Applications

Adamantane derivatives have been explored for their antiviral properties. For instance, Kolocouris et al. (1994) synthesized aminoadamantane derivatives that showed significant inhibition of influenza A virus, demonstrating the potential of these compounds in antiviral therapy.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of adamantane derivatives are well-documented, with several studies revealing their potential in treating inflammatory disorders. For example, Al-Tamimi et al. (2019) synthesized novel adamantane-thiosemicarbazide derivatives with marked antibacterial and anti-proliferative activities.

Thermal Behavior and Kinetic Studies

The thermal stability of adamantane derivatives, such as adamantan-2-one, has been a subject of study to understand their behavior under various conditions. Research by Vlase et al. (2017) investigated the thermal interactions between adamantan-2-one and pharmaceutical excipients, contributing to the knowledge on the formulation of adamantane-based drugs.

Mechanism of Action

Target of Action

The primary target of 1-(Adamantan-1-yl)-3-chloropropan-2-one is Heme Oxygenase 1 . Heme oxygenase is an essential enzyme in heme catabolism. It cleaves heme to form biliverdin, which is subsequently converted to bilirubin by biliverdin reductase .

Mode of Action

It is known that the compound interacts with its target, heme oxygenase 1, and potentially inhibits its activity . This interaction and the resulting changes in the enzyme’s activity could lead to alterations in heme catabolism.

Biochemical Pathways

The compound’s interaction with Heme Oxygenase 1 affects the heme catabolism pathway . Heme oxygenase cleaves the heme ring at the alpha methene bridge to form biliverdin . Any alteration in this pathway can have downstream effects on the levels of biliverdin and bilirubin in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with Heme Oxygenase 1 and the potential inhibition of this enzyme . This could lead to changes in the levels of biliverdin and bilirubin, which could have various effects depending on the context within the body.

Biochemical Analysis

Biochemical Properties

It is known that adamantane derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific functional groups present in the adamantane derivative .

Cellular Effects

Other adamantane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other adamantane derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that adamantane derivatives can undergo various transformations over time, including degradation .

Dosage Effects in Animal Models

The effects of 1-(Adamantan-1-yl)-3-chloropropan-2-one at different dosages in animal models have not been reported. Other adamantane derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Other adamantane derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Other adamantane derivatives have been shown to interact with transporters and binding proteins .

Subcellular Localization

Other adamantane derivatives have been shown to localize to specific compartments or organelles within the cell .

properties

IUPAC Name |

1-(1-adamantyl)-3-chloropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c14-8-12(15)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVCZVHBGHYCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2990415.png)

![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)

![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)